![molecular formula C24H29N3OS B2868772 1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine CAS No. 439097-07-1](/img/structure/B2868772.png)

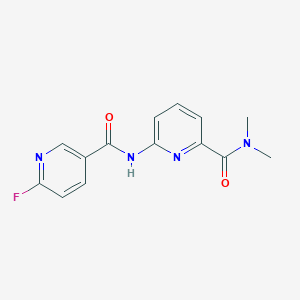

1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine is a compound that has been widely studied for its potential use in scientific research. This compound is also known as TBPT and has been shown to have a number of interesting properties that make it useful for a variety of different applications. In

Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds with structures similar to "1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine" have been explored for their antimicrobial and antitumor activities. For instance, thiazolidinone derivatives, including those with phenylpiperazine moieties, have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. These compounds showed notable inhibitory concentrations against pathogens, indicating their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012). Additionally, specific derivatives have been investigated for their antitumor activities, with certain compounds demonstrating efficacy against human breast cancer cell lines, highlighting their potential in cancer therapy (Shpakovsky et al., 2012).

Enzyme Inhibition for Therapeutic Effects

The structural analogs of the mentioned compound have been studied for their ability to inhibit specific enzymes, leading to therapeutic effects. For example, derivatives have been identified as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showing effectiveness in anti-inflammatory models. These findings suggest that such compounds could be developed into anti-inflammatory drugs with dual mechanisms of action (Unangst et al., 1994).

Structural and Chemical Reactivity Studies

Research has also focused on understanding the structural characteristics and chemical reactivity of compounds with similar frameworks. Studies on the stabilization of diesel fuel using combinations of additives, including derivatives of tert-butylphenol, have shown the effectiveness of these compounds in improving fuel stability. This research contributes to the development of ecologically clean diesel fuels with enhanced performance (Koshelev et al., 1996).

Mechanism of Action

Target of Action

Compounds with similar structures, such as diafenthiuron , are known to target mitochondrial function in pests

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to diafenthiuron , it may interact with its targets by impairing mitochondrial function . This could potentially lead to energy depletion in the target cells, resulting in their death. More research is needed to confirm this hypothesis.

Pharmacokinetics

Compounds with similar structures, such as diafenthiuron , are known to have poor water solubility , which could potentially impact their bioavailability

Action Environment

Compounds with similar structures, such as diafenthiuron , are known to have strong sorption capacity and the ability to accumulate persistently in aquatic and soil systems This suggests that environmental factors such as soil composition and water availability could potentially influence the action and efficacy of this compound

properties

IUPAC Name |

2-(4-tert-butylphenoxy)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3OS/c1-24(2,3)19-9-11-21(12-10-19)28-23-25-17-22(29-23)18-26-13-15-27(16-14-26)20-7-5-4-6-8-20/h4-12,17H,13-16,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRFAJKMKYNDNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(S2)CN3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2868690.png)

![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2868692.png)

![5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868693.png)

![2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2868698.png)

![3-[(dimethylamino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2868699.png)

![1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2868701.png)

![3-phenyl-N-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]propanamide](/img/structure/B2868703.png)

![N-(1-Cyanocyclopropyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2868706.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868709.png)